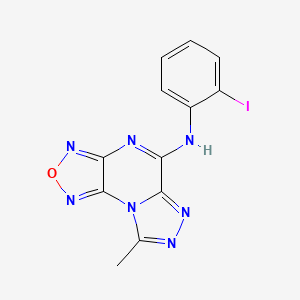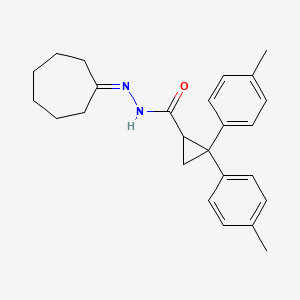![molecular formula C16H13Br3N2O3 B15018667 3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B15018667.png)
3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a dibromo-hydroxyphenyl group linked through a propanehydrazide moiety, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy and dibromo-hydroxyphenyl intermediates. These intermediates are then coupled through a hydrazide linkage under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-bromophenoxy)phenylpropanoic acid
- 4-(3-bromophenoxy)piperidine hydrochloride
- 3-[4-(4-bromophenoxy)phenoxy]pyridine
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and dibromo-hydroxyphenyl groups linked through a propanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13Br3N2O3 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
3-(3-bromophenoxy)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Br3N2O3/c17-11-2-1-3-12(8-11)24-5-4-15(22)21-20-9-10-6-13(18)16(23)14(19)7-10/h1-3,6-9,23H,4-5H2,(H,21,22)/b20-9+ |
InChI-Schlüssel |
BMWIJBZTDVWBOI-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018595.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018601.png)

![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)
acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)
![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

![2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15018639.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018661.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)
